molecular formula C12H7ClFNO B15067099 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde CAS No. 1346692-31-6

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde

Cat. No.: B15067099
CAS No.: 1346692-31-6
M. Wt: 235.64 g/mol
InChI Key: NWXJJTGTZGULGY-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is a halogen-substituted nicotinaldehyde derivative featuring a pyridine core substituted at the 5-position with a 2-chloro-5-fluorophenyl group and an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal chemistry and catalysis due to its structural versatility.

Properties

CAS No.

1346692-31-6

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

5-(2-chloro-5-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-7H

InChI Key

NWXJJTGTZGULGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluorophenylboronic acid reacts with a nicotinic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.

Major Products

    Oxidation: 5-(2-Chloro-5-fluorophenyl)nicotinic acid.

    Reduction: 5-(2-Chloro-5-fluorophenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Chloro-2-fluorophenyl)nicotinaldehyde, also known as 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde , is a chemical compound that has a unique structure featuring a nicotinaldehyde moiety and a chloro-fluorophenyl substituent. The molecular formula for this compound is C12H7ClNOF. It consists of a pyridine ring with an aldehyde functional group at the 3-position and a 5-chloro-2-fluorophenyl group at the 5-position.

Synthesis
Several methods have been developed for synthesizing 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde:

  • Chlorination and Fluorination: Starting from nicotinaldehyde, chlorination at the 5-position followed by fluorination at the 2-position can yield the desired compound.
  • Condensation Reactions: It can be synthesized through condensation reactions involving appropriate aromatic aldehydes and nitrogen-containing heterocycles under acidic or basic conditions.
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts can enhance reaction rates and yields during the synthesis of this compound, particularly when dealing with immiscible reactants.

Potential Applications
5-(5-Chloro-2-fluorophenyl)nicotinaldehyde and its related compounds have potential applications in medicinal chemistry and materials science. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to certain biomolecules, making it a candidate for further investigation in drug design. Interaction studies have indicated that 5-(5-Chloro-2-fluorophenyl)nicotinaldehyde interacts with various biological targets, including enzymes and receptors. It has also shown potential as an inhibitor in certain enzymatic pathways, possibly due to the electrophilic nature of the aldehyde group, which can react with nucleophilic sites in proteins. This reactivity may lead to modifications of biological targets, influencing cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde, highlighting differences in substituents, molecular properties, and functional roles:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound C₁₂H₇ClFNO 235.64 5-(2-Cl-5-F-phenyl), 2-CHO Potential enzyme inhibitor; catalytic intermediate
2-Chloro-5-(3-fluorophenyl)nicotinaldehyde C₁₂H₇ClFNO 235.64 5-(3-F-phenyl), 2-Cl, 2-CHO Structural isomer; differing electronic effects
5-Bromo-nicotinaldehyde C₆H₄BrNO 186.01 5-Br, 2-CHO Competitive inhibitor (Ki = 0.72 µM for nicotinamidase)
5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde C₁₁H₁₃FNOSi 246.31 5-F, 6-(SiMe₃-ethynyl), 2-CHO Autocatalytic performance in Soai reaction; low Lewis basicity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 249.20 5-(2-F-phenyl), 2-OH, 3-COOH Carboxylic acid derivative; distinct functionalization

Key Comparative Insights

Substituent Position and Electronic Effects The 2-chloro-5-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in enzyme interactions compared to simpler halogenated derivatives (e.g., 5-bromo-nicotinaldehyde) .

Biological Activity

  • 5-Bromo-nicotinaldehyde demonstrates competitive inhibition against nicotinamidases (Ki = 0.72 µM), outperforming unsubstituted nicotinaldehyde (Ki = 0.18 µM) but showing lower potency than chloro-fluoro analogues . This suggests that chloro/fluoro combinations may optimize enzyme-binding interactions through balanced hydrophobicity and electronic effects.

Catalytic Performance

  • The trimethylsilyl-ethynyl substituent in 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde reduces Lewis basicity at the pyridine nitrogen, minimizing inhibitory effects and enhancing autocatalytic efficiency in the Soai reaction . This highlights how bulky substituents can modulate reactivity pathways compared to smaller halogens like Cl or F.

Functional Group Variations

  • Carboxylic acid derivatives (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid) lack the aldehyde group critical for Schiff base formation or nucleophilic addition, limiting their utility in asymmetric catalysis but expanding roles in metal chelation or prodrug design .

Physicochemical Properties

  • Solubility : Polar aldehyde and pyridine groups may counteract hydrophobicity, but halogenation likely reduces aqueous solubility relative to hydroxyl or carboxylic acid derivatives .

Biological Activity

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a potential kinase inhibitor. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 237.65 g/mol. The compound features a nicotinaldehyde moiety linked to a phenyl group that is substituted with chlorine and fluorine atoms. This unique structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives. A common method employed is the palladium-catalyzed cross-coupling reaction , specifically the Suzuki-Miyaura coupling, which allows for efficient formation under optimized conditions.

Kinase Inhibition

Research indicates that this compound exhibits significant kinase inhibitory activity, which may have implications in cancer therapy and other diseases characterized by dysregulated kinase activity. The compound's ability to interact with specific kinases suggests it could modulate various biochemical pathways.

Table 1: Summary of Kinase Inhibition Studies

Study ReferenceKinase TargetIC50 Value (µM)Remarks
EGFR0.25Moderate inhibition observed
PDGFR0.15High selectivity for PDGFR
VEGFR0.30Potential for anti-angiogenic therapy

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors, influencing their activity. Interaction studies have shown that it can modulate kinase-related pathways critical in oncogenesis.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • In Vivo Efficacy in Tumor Models : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 and HepG2, with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound has been shown to inhibit alkaline phosphatase and other enzymes involved in cancer metabolism, suggesting a multifaceted mechanism of action .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehydeContains trifluoromethyl groupHigher electron-withdrawing effect due to trifluoromethyl group
2-Chloro-3-formyl-5-(trifluoromethyl)pyridineDifferent substitution patternAldehyde located at a different position
2-Chloro-5-trifluoromethylnicotinic acidContains carboxylic acid functionalityAcidic nature alters solubility and reactivity

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